Chemical structure and properties of 2-Benzyloxy-4,5-dimethylphenylboronic acid
Chemical structure and properties of 2-Benzyloxy-4,5-dimethylphenylboronic acid
An In-depth Technical Guide to 2-Benzyloxy-4,5-dimethylphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Benzyloxy-4,5-dimethylphenylboronic acid, a key building block in modern synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds. The guide includes detailed experimental protocols, discussions on chemical stability, and insights into the strategic importance of the benzyloxyphenyl motif in medicinal chemistry.
Introduction and Strategic Importance
2-Benzyloxy-4,5-dimethylphenylboronic acid (CAS No. 2121512-80-7) is an aromatic boronic acid that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Boronic acids are a class of organoboranes characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom.[2] Their prominence in organic synthesis is largely due to their role as the organoboron partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction provides a powerful and versatile method for forging carbon-carbon bonds, which is fundamental to the construction of the molecular frameworks of many pharmaceutical agents.
The structure of 2-Benzyloxy-4,5-dimethylphenylboronic acid is notable for several features that make it attractive for drug discovery programs:
-
The Arylboronic Acid Moiety: This functional group is the reactive handle for Suzuki-Miyaura coupling, enabling the facile introduction of its substituted phenyl ring into a target molecule.[4]
-
The Benzyloxy Group: This serves as a stable protecting group for the phenolic oxygen, which can be removed in later synthetic steps if a free phenol is desired. Furthermore, the benzyloxyphenyl motif itself is a recognized pharmacophore found in a variety of biologically active compounds, including inhibitors of monoamine oxidase-B (MAO-B) and Na+/Ca2+ exchanger (NCX) inhibitors.[5][6][7]
-
The Dimethylphenyl Core: The two methyl groups on the aromatic ring provide steric bulk and lipophilicity, which can be crucial for modulating a drug candidate's binding affinity, selectivity, and pharmacokinetic properties.
This guide aims to provide the necessary technical details and field-proven insights to effectively utilize this versatile building block in a research and development setting.
Chemical Structure and Physicochemical Properties
The structural and computational properties of 2-Benzyloxy-4,5-dimethylphenylboronic acid are essential for understanding its behavior in chemical reactions and biological systems.
Caption: Chemical Structure of 2-Benzyloxy-4,5-dimethylphenylboronic acid.
Table 1: Physicochemical and Computational Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2121512-80-7 | [1] |
| Molecular Formula | C₁₅H₁₇BO₃ | [1] |
| Molecular Weight | 256.10 g/mol | [1] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |
| logP (predicted) | 1.56224 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 |[1] |
Synthesis and Purification
While several commercial suppliers offer 2-Benzyloxy-4,5-dimethylphenylboronic acid, understanding its synthesis is crucial for process development and the preparation of novel analogs. A common and reliable laboratory-scale approach involves ortho-lithiation followed by borylation.
Caption: Proposed synthetic workflow for 2-Benzyloxy-4,5-dimethylphenylboronic acid.
Detailed Synthesis Protocol (Hypothetical)
This protocol describes a chemically sound, general procedure for the synthesis via halogen-lithium exchange and subsequent borylation.
Materials:
-
1-Benzyloxy-2-bromo-4,5-dimethylbenzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Benzyloxy-2-bromo-4,5-dimethylbenzene and anhydrous THF.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe over 15 minutes, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour. The formation of the aryllithium intermediate is the critical step.[9]
-
Borylation: To the aryllithium solution, add triisopropyl borate dropwise, again keeping the temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench and Workup: Cool the reaction mixture to 0°C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Strategies
Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to form anhydrides (boroxines) on the acidic silica surface.[10]
-
Recrystallization: This is often the most effective method. A suitable solvent system might be a mixture of an ether (like diethyl ether) and a non-polar solvent (like hexanes), or hot ethanol/water.[11]
-
Acid/Base Extraction: Dissolving the crude product in an organic solvent and extracting with a mild aqueous base can transfer the boronic acid into the aqueous layer as the boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by re-acidification to precipitate the pure boronic acid.
-
Derivatization to Boronate Esters: For enhanced stability and easier chromatographic purification, boronic acids are often converted to their pinacol esters.[10] While stable, these esters can sometimes be difficult to hydrolyze back to the free boronic acid.[10]
Chemical Reactivity and Applications in Synthesis
The primary utility of 2-Benzyloxy-4,5-dimethylphenylboronic acid lies in its participation in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling Mechanism
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[2]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (R²) to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[2]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Benzyloxy-4,5-dimethylphenylboronic acid (1.2 eq)
-
Aryl halide (e.g., 4-bromopyridine, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, 2-Benzyloxy-4,5-dimethylphenylboronic acid, and the base.
-
Degassing: Add the solvent system and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product is then purified, typically by flash column chromatography on silica gel.
Stability Considerations
Arylboronic acids are susceptible to several decomposition pathways that can reduce yields in coupling reactions.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This side reaction is often base-mediated and can be exacerbated at pH values close to the pKa of the boronic acid.[12]
-
Oxidation: The C-B bond can be oxidized, particularly under basic conditions with residual oxygen, to form a phenol. Careful degassing of reaction mixtures is crucial to minimize this.[12]
-
Trimerization: In the solid state or in non-polar solvents, boronic acids can dehydrate to form cyclic trimers known as boroxines. While this is often reversible in the presence of water or alcohol, it can complicate characterization and stoichiometry.[13] The ortho-benzyloxy group may provide some steric hindrance that could influence the rate of these decomposition pathways.
Analytical Characterization
Confirming the identity and purity of 2-Benzyloxy-4,5-dimethylphenylboronic acid is achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons on both the dimethylphenyl and benzyl rings, a singlet for the benzylic CH₂ group (around 5.0-5.2 ppm), two singlets for the methyl groups (around 2.2-2.4 ppm), and a broad singlet for the B(OH)₂ protons, which may exchange with residual water in the solvent.[14] To avoid issues with boroxine formation which can lead to complex spectra, using a solvent like d₄-methanol or d₆-DMSO is recommended.[13]
-
¹³C NMR Spectroscopy: The spectrum will display signals for all 15 carbon atoms. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.[14]
-
¹¹B NMR Spectroscopy: This technique can be used to directly observe the boron center. The chemical shift can provide information about the coordination state of the boron and help distinguish between the boronic acid and its anhydride or ester forms.[15]
-
Mass Spectrometry (MS): ESI-MS would typically show the [M-H]⁻ or [M+Na]⁺ ions, confirming the molecular weight of the compound.
Conclusion
2-Benzyloxy-4,5-dimethylphenylboronic acid stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl structures. The incorporated benzyloxy and dimethyl functionalities provide chemists with strategic tools to fine-tune steric and electronic properties, protect reactive groups, and explore the well-established benzyloxyphenyl pharmacophore in the design of novel therapeutic agents. A thorough understanding of its synthesis, purification, handling, and reactivity, as detailed in this guide, is paramount for its successful application in advancing drug discovery and development programs.
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